molecular formula C14H14F3N3OS B10927284 4-[4-(5-Methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine

4-[4-(5-Methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine

Cat. No.: B10927284
M. Wt: 329.34 g/mol
InChI Key: LCVUBOLSOPSGPU-UHFFFAOYSA-N
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Description

4-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]MORPHOLINE is a complex organic compound that features a unique combination of a thiophene ring, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]MORPHOLINE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the trifluoromethyl group, and the construction of the pyrimidine ring. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives.

Scientific Research Applications

4-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]MORPHOLINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The thiophene and pyrimidine rings can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Properties

Molecular Formula

C14H14F3N3OS

Molecular Weight

329.34 g/mol

IUPAC Name

4-[4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine

InChI

InChI=1S/C14H14F3N3OS/c1-9-2-3-11(22-9)10-8-12(14(15,16)17)19-13(18-10)20-4-6-21-7-5-20/h2-3,8H,4-7H2,1H3

InChI Key

LCVUBOLSOPSGPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NC(=N2)N3CCOCC3)C(F)(F)F

Origin of Product

United States

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